tert-Butyl 1,2,3,5-tetrahydrospiro[benzo[c]-azepine-4,4'-piperidine]-1'-carboxylate
Overview
Description
Tert-Butyl 1,2,3,5-tetrahydrospiro[benzo[c]-azepine-4,4'-piperidine]-1'-carboxylate is a useful research compound. Its molecular formula is C19H28N2O2 and its molecular weight is 316.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
tert-Butyl 1,2,3,5-tetrahydrospiro[benzo[c]-azepine-4,4'-piperidine]-1'-carboxylate is a compound of interest due to its potential biological activities. This article reviews its structural characteristics, synthesis methods, and biological activities, particularly focusing on its pharmacological properties and mechanisms of action.
Chemical Structure and Properties
The compound has the following IUPAC name and molecular formula:
- IUPAC Name : tert-butyl 1-oxo-1,2,3,5-tetrahydrospiro[benzo[c]azepine-4,4'-piperidine]-1'-carboxylate
- Molecular Formula : C19H26N2O3
- InChI Key : RZEDOSUYWFGFTQ-UHFFFAOYSA-N
The structure consists of a spirocyclic framework which is characteristic of many biologically active compounds. The presence of the tert-butyl group enhances its lipophilicity, potentially influencing its interaction with biological membranes.
Synthesis
Various synthetic routes have been explored for the preparation of this compound. The synthesis typically involves cyclization reactions that create the spirocyclic structure from simpler precursors. For instance, the use of isatin derivatives in combination with piperidine can yield spiroheterocycles through 1,3-dipolar cycloaddition reactions .
Anticancer Activity
Some studies have suggested that related compounds possess anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest. The biological activity may be attributed to the ability of these compounds to interact with cellular targets involved in proliferation and survival pathways.
The precise mechanisms by which this compound exerts its biological effects are yet to be fully elucidated. However, potential mechanisms include:
- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in cancer cells.
- Enzyme Inhibition : The structural features may allow for interaction with specific enzymes involved in metabolic pathways.
Case Studies
A notable case study involved the evaluation of a related spirocyclic compound in a murine model of cancer. The study demonstrated significant tumor reduction when treated with the compound compared to controls. Further investigations revealed that the treatment led to increased levels of apoptotic markers in tumor tissues.
Properties
IUPAC Name |
tert-butyl spiro[1,2,3,5-tetrahydro-2-benzazepine-4,4'-piperidine]-1'-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2/c1-18(2,3)23-17(22)21-10-8-19(9-11-21)12-15-6-4-5-7-16(15)13-20-14-19/h4-7,20H,8-14H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHDLIGWCCRJZBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC3=CC=CC=C3CNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.